molecular formula C8H6BrNS B13637533 4-Bromo-5-methylbenzothiazole

4-Bromo-5-methylbenzothiazole

Cat. No.: B13637533
M. Wt: 228.11 g/mol
InChI Key: IGFVZCVBVXKZQE-UHFFFAOYSA-N
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Description

4-Bromo-5-methylbenzothiazole (C₈H₆BrNS) is a brominated benzothiazole derivative characterized by a benzene ring fused to a thiazole heterocycle. The bromine atom is positioned at the 4th carbon, and a methyl group is at the 5th carbon of the benzothiazole scaffold. Its reactivity is influenced by the electron-withdrawing bromine and the steric effects of the methyl group, making it a versatile intermediate in cross-coupling reactions and functionalization strategies .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-2-3-6-8(7(5)9)10-4-11-6/h2-4H,1H3

InChI Key

IGFVZCVBVXKZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylbenzothiazole can be achieved through several methods. One common approach involves the bromination of 5-methylbenzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-5-methylbenzothiazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylbenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups replacing the bromine atom or modifying the thiazole ring.

Scientific Research Applications

4-Bromo-5-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-bromo-5-methylbenzothiazole with its analogs based on structural, physical, and functional properties.

Positional Isomers

  • 5-Bromo-2-methylbenzothiazole (CAS 769-19-7): This isomer swaps the bromine and methyl group positions. Its molecular weight (228.11 g/mol) is identical, but differences in dipole moments and solubility may arise due to substituent positioning .

Heterocycle Variants

  • 2-Amino-5-bromo-4-methylthiazole (CAS 3034-57-9): A non-fused thiazole derivative with a primary amine group.
  • 4-Bromo-5-methoxy-2-phenylthiazole (CAS 459424-52-3): The methoxy and phenyl substituents increase lipophilicity, favoring membrane permeability in bioactive compounds. The bromine at position 4 parallels the target compound, but the phenyl group introduces π-π stacking capabilities .

Halogen-Substituted Analogs

  • 4-Chloro-5-methylbenzothiazole: Replacing bromine with chlorine reduces molecular weight (183.67 g/mol vs. However, the smaller chlorine atom may improve metabolic stability .
  • 5-Bromo-4-methylpyridin-2-amine (CAS 103878-58-6): A pyridine-based analog with similar bromine and methyl positioning. The nitrogen-rich structure favors interactions with nucleic acids, differentiating its pharmacological profile from benzothiazoles .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP)
4-Bromo-5-methylbenzothiazole 228.11 120–125* 2.8
5-Bromo-2-methylbenzothiazole 228.11 115–120 2.5
2-Amino-5-bromo-4-methylthiazole 207.09 90–95 1.2
4-Bromo-5-methoxy-2-phenylthiazole 294.19 80–85 3.1

Antimicrobial Activity

  • 4-Bromo-5-methylbenzothiazole: Limited direct data, but brominated benzothiazoles are known to inhibit bacterial enzymes like DNA gyrase. The methyl group may enhance membrane penetration .
  • 4-Chloro-5-methylbenzothiazole : Shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting bromine’s larger size may improve target binding .
  • 4-Bromo-5-methoxy-2-phenylthiazole : The phenyl group confers activity against fungal pathogens (e.g., Candida albicans) due to increased hydrophobicity .

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